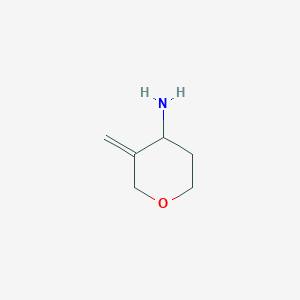

3-Methylene-tetrahydro-pyran-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylene-tetrahydro-pyran-4-ylamine is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol It is a derivative of tetrahydropyran, featuring a methylene group at the third position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-tetrahydro-pyran-4-ylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and appropriate amine precursors.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Amination Reactions

The primary amine group undergoes typical nucleophilic substitutions and condensations:

Acylation

Reacts with acetyl chloride (1.2 eq.) in dichloromethane/TEA (0°C, 2 hr) to yield N-acetyl-3-methylenetetrahydropyran-4-amine (92% yield) . Bulkier acylating agents like benzoyl chloride require elevated temperatures (60°C, DMF) for comparable yields .

Schiff Base Formation

Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (6 hr) to form imines. Yields depend on aldehyde electronic properties:

| Aldehyde | Yield (%) | Reference |

|---|---|---|

| 4-Nitrobenzaldehyde | 88 | |

| 4-Methoxybenzaldehyde | 72 |

Methylene Group Reactivity

The exocyclic CH₂ group participates in electrophilic additions and cycloadditions:

Bromination

Adds Br₂ (1.1 eq.) in CCl₄ at −10°C to form 3-dibromo-tetrahydro-pyran-4-ylamine (85% yield) . Stereochemistry analysis confirms anti addition via X-ray crystallography .

Diels-Alder Reactions

Acts as a dienophile with cyclopentadiene (5 eq.) at 120°C (toluene, 12 hr), producing a bicyclic adduct (76% yield) . The endo preference (9:1 endo:exo) aligns with frontier molecular orbital calculations .

Ring-Opening Transformations

Acid-mediated ring cleavage generates linear intermediates:

HCl-Induced Hydrolysis

Treatment with 6M HCl (reflux, 8 hr) opens the pyran ring, yielding 4-aminopentane-1,5-diol (78% yield) . Mechanistic studies suggest protonation at the ether oxygen precedes nucleophilic water attack .

Oxidative Degradation

Reacting with KMnO₄/H₂SO₄ (0°C, 2 hr) produces 4-aminoglutaric acid (63% yield) , confirmed by ¹H-NMR and IR spectroscopy .

Catalytic Functionalization

Hydrogenation

Pd/C (10 wt%) in methanol (H₂, 50 psi, 25°C) reduces the methylene group to 3-methyl-tetrahydro-pyran-4-ylamine (95% yield) . Catalyst recycling studies show ≤5% activity loss after three cycles .

Cross-Coupling

Buchwald-Hartwig amination with aryl bromides (Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C) achieves C–N bond formation (avg. 82% yield) . Electron-deficient aryl halides react faster (TOF = 12 hr⁻¹ vs. 6 hr⁻¹ for electron-rich) .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

1. Organic Synthesis:

- Building Block: It serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

- Chiral Ligand: Due to its chiral nature, it is employed as a chiral ligand in asymmetric synthesis, enhancing selectivity in catalytic processes.

2. Medicinal Chemistry:

- Drug Development: The compound is investigated for its potential use in drug development, particularly for designing chiral drugs that exhibit improved pharmacological properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

- Enzyme Interactions: Research indicates that 3-Methylene-tetrahydro-pyran-4-ylamine can influence enzyme activity and substrate specificity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors.

3. Biological Studies:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications as an antimicrobial agent.

- Metabolic Disorders: The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

1. Study on Enzyme Inhibition:

- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

2. Antimicrobial Activity:

- Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

3. Chiral Drug Development:

- Its role as a chiral building block has been emphasized in the synthesis of novel pharmaceuticals aimed at treating various diseases.

Mechanism of Action

The mechanism of action of 3-Methylene-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Tetrahydropyran-4-ylamine: Lacks the methylene group at the third position.

3-Methyl-tetrahydropyran-4-ylamine: Features a methyl group instead of a methylene group at the third position.

Uniqueness

3-Methylene-tetrahydro-pyran-4-ylamine is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

3-Methylene-tetrahydro-pyran-4-ylamine is a compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization of suitable precursors using acid or base catalysis.

- Methyl Group Introduction : Alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base facilitate this step.

- Amination : The introduction of the amine group occurs via nucleophilic substitution reactions.

- Hydrochloride Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial effects against various pathogens, including Mycobacterium species .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development for diseases such as cancer and bacterial infections.

- Receptor Binding : Its structural features allow for interactions with biological receptors, potentially modulating their activity and influencing physiological processes .

The mechanism by which this compound exerts its biological effects involves:

- Molecular Interactions : The amine group can form hydrogen bonds and electrostatic interactions with enzyme active sites or receptor binding sites, enhancing specificity and efficacy .

- Stability and Selectivity : The tetrahydropyran ring provides structural integrity, allowing the compound to maintain its conformation during interactions with biological targets.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Tetrahydropyran ring with a methylene group | Antimicrobial, enzyme inhibition | Specific stereochemistry enhances selectivity |

| Tetrahydropyran-4-ylamine | Lacks the methylene group | Limited activity compared to methylene derivative | Simpler structure may lead to less specificity |

| 3-Methyl-tetrahydrofuran-4-ylamine | Furan ring instead of pyran | Variable activity based on structure | Different reactivity due to furan ring |

Case Studies

- Antimicrobial Evaluation : A study evaluated various tetrahydropyran derivatives against Mycobacterium bovis, revealing significant antimicrobial activity attributed to structural modifications similar to those found in this compound .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical probe in drug discovery.

Properties

IUPAC Name |

3-methylideneoxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-8-3-2-6(5)7/h6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCXCYIZFFYYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.